molecular formula C15H13N3O2S B14377612 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole CAS No. 88218-03-5

2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole

Cat. No.: B14377612
CAS No.: 88218-03-5
M. Wt: 299.3 g/mol
InChI Key: JAQHSCKXDFYODR-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylsulfanyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the benzimidazole core with benzyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The nitro group can be introduced by nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used for reduction.

    Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to its biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)methyl]-4-methyl-1H-benzimidazole
  • 2-[(Benzylsulfanyl)methyl]-4-chloro-1H-benzimidazole
  • 2-[(Benzylsulfanyl)methyl]-4-aminobenzimidazole

Uniqueness

2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is unique due to the presence of both the benzylsulfanyl and nitro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The nitro group, in particular, can undergo bioreduction to form reactive intermediates, potentially enhancing its antimicrobial or anticancer properties.

Properties

CAS No.

88218-03-5

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4-nitro-1H-benzimidazole

InChI

InChI=1S/C15H13N3O2S/c19-18(20)13-8-4-7-12-15(13)17-14(16-12)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)

InChI Key

JAQHSCKXDFYODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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